3,3,6-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62184-20-7 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,3,6-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-8-11(3)9-10-12(4,5)7-2/h11H,6-10H2,1-5H3 |

InChI Key |

GPSMOBMYMZBKGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)CCC(C)(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,6-Trimethylnonane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of 3,3,6-trimethylnonane, a branched alkane of interest in various fields of chemical research. The information is presented to be a valuable resource for professionals in drug development and other scientific disciplines.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for understanding its behavior in different chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62184-20-7 | [1] |

| Boiling Point | 198 °C | [2] |

| Density | 0.7557 g/cm³ | [2] |

| Melting Point | -50.8 °C (estimate) | [2] |

| Refractive Index | 1.4237 | [2] |

| SMILES | CCCC(C)CCC(C)(C)CC | [1] |

| InChI Key | GPSMOBMYMZBKGT-UHFFFAOYSA-N | [1] |

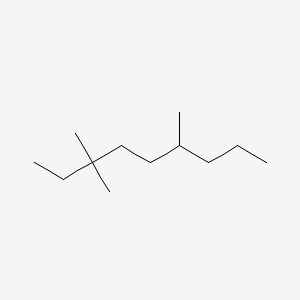

Chemical Structure

The structural arrangement of this compound, a saturated hydrocarbon, is key to its physical properties and potential interactions.

Experimental Protocols

For analytical characterization, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique. A generalized protocol for the analysis of branched alkanes is provided below.

General Protocol for GC-MS Analysis of Branched Alkanes

This protocol outlines a general procedure for the analysis of branched alkanes like this compound. The separation of high molecular weight branched alkanes can be challenging due to the large number of structurally similar isomers and their high boiling points.[3] The choice of GC column and its stationary phase is critical for achieving good resolution.[3]

Objective: To separate and identify this compound from a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) detector.

-

A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for alkane separation.[3]

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a volatile organic solvent (e.g., hexane, pentane). The concentration should be adjusted to be within the linear range of the detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific column and sample complexity.)

-

-

-

MS Conditions (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Data Analysis:

-

The retention time of the peak corresponding to this compound can be compared to that of a known standard.

-

The mass spectrum will show characteristic fragmentation patterns for branched alkanes. For a C12 alkane, the molecular ion peak (M+) may be weak or absent.[4] Preferential fragmentation occurs at the branch points, leading to more stable carbocations.[4] The fragmentation of branched alkanes is distinguished by the lack of the smooth exponential decay of fragment intensities seen with straight-chain alkanes.[4]

Biological Activity and Signaling Pathways

As a saturated alkane, this compound is a non-polar, relatively inert molecule. There is currently no scientific literature available that describes any specific biological activity or involvement in signaling pathways for this compound. Its primary relevance in a biological context would likely be related to its physical properties, such as its potential to partition into lipid membranes, a general characteristic of hydrocarbons.

References

In-depth Technical Guide on 3,3,6-Trimethylnonane (CAS: 62184-20-7): A Review of Available Data

Notice to the Reader: This document summarizes the publicly available information for 3,3,6-Trimethylnonane (CAS number 62184-20-7). Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of in-depth technical data, experimental protocols, and biological activity studies for this specific compound. Therefore, the creation of a detailed technical guide or whitepaper as initially requested is not feasible at this time. The information presented herein comprises the basic chemical and physical properties that have been documented.

Chemical Identity and Properties

This compound is a branched alkane with the molecular formula C12H26.[1][2][3] It is one of many isomers of dodecane. The structural characteristics and basic properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 62184-20-7 | [2][3] |

| Molecular Formula | C12H26 | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | This compound | [2] |

| Boiling Point | 198°C (Predicted) | [1] |

| Density | 0.7557 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.4237 (Predicted) | [1] |

| SMILES | CCCC(C)CCC(C)(C)CC | [2] |

| InChI | InChI=1S/C12H26/c1-6-8-11(3)9-10-12(4,5)7-2/h11H,6-10H2,1-5H3 | [2] |

| InChIKey | GPSMOBMYMZBKGT-UHFFFAOYSA-N | [2] |

Experimental Data and Protocols

A thorough search of scientific databases and literature did not yield any specific experimental protocols for the synthesis, purification, or analysis of this compound. While general methods for alkane synthesis exist, no publications detailing a specific route to this isomer were found. Furthermore, there are no available records of its use in biological assays or other experimental studies, and consequently, no associated protocols are documented.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity of this compound. No studies have been published that investigate its effects on any biological systems, and as a result, there are no known signaling pathways associated with this compound. The absence of such data means that it is not possible to create any diagrams related to its mechanism of action or experimental workflows.

Logical Relationships and Experimental Workflows

Due to the lack of research on this compound, no logical relationships or experimental workflows involving this compound have been described in the literature. Therefore, no visualizations can be generated to depict such processes.

The following is a basic representation of the chemical structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3,3,6-trimethylnonane, a branched alkane with the molecular formula C₁₂H₂₆. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the physicochemical characteristics of this compound. The guide summarizes key quantitative data, outlines detailed experimental protocols for their determination, and visually represents the relationship between the molecular structure of this compound and its physical properties.

Introduction

This compound is a saturated hydrocarbon belonging to the alkane family. As a branched alkane, its physical properties are influenced by its molecular structure, particularly the presence of methyl groups along the nonane (B91170) backbone. Understanding these properties is crucial for various applications, including its use as a solvent, in lubrication, and as a reference compound in analytical chemistry. Alkanes, in general, are non-polar molecules characterized by weak van der Waals forces, which dictate their physical state, boiling and melting points, density, and solubility.[1][2] The specific branching pattern in this compound, featuring a quaternary carbon at the 3-position and a chiral center at the 6-position, results in unique physicochemical characteristics compared to its linear isomer, dodecane, and other branched isomers.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical databases and literature sources.

| Physical Property | Value | Units |

| Molecular Formula | C₁₂H₂₆ | - |

| Molecular Weight | 170.33 | g/mol |

| Boiling Point | 198 | °C |

| Density | 0.7557 | g/cm³ |

| Refractive Index | 1.4237 | - |

| Melting Point (estimated) | -50.8 | °C |

Experimental Protocols

The determination of the physical properties of liquid hydrocarbons like this compound requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for the key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure.

Methodology: Capillary Method

-

Sample Preparation: A small amount of this compound is placed in a small test tube or a fusion tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner, often using a Thiele tube or an aluminum block, to ensure uniform heat distribution.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Measurement: The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Density Measurement

Density is the mass per unit volume of a substance. The standard method for determining the density of petroleum products is outlined by ASTM International.

Methodology: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter

-

Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water.

-

Sample Injection: A small volume of this compound is injected into the oscillating U-tube, ensuring no air bubbles are present.

-

Temperature Control: The temperature of the measuring cell is precisely controlled, as density is temperature-dependent.

-

Measurement: The instrument measures the period of oscillation of the tube containing the sample. This period is directly related to the density of the sample. The result is typically reported in g/cm³ or kg/m ³.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a fundamental physical property that is dependent on the temperature and the wavelength of light.

Methodology: Using an Abbe Refractometer

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the clean, dry surface of the lower prism of the refractometer.

-

Prism Closure: The upper prism is carefully closed to spread the liquid into a thin film.

-

Measurement: Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.

-

Temperature and Wavelength: The temperature is maintained at a constant value (commonly 20°C) and the light source is typically a sodium D-line (589 nm).

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. For liquid hydrocarbons, kinematic viscosity is often determined.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

-

Apparatus: A calibrated glass capillary viscometer is used. The type of viscometer depends on the viscosity of the liquid.

-

Sample Preparation: The this compound sample is brought to the test temperature in a constant-temperature bath.

-

Measurement of Flow Time: The time taken for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer is measured.

-

Calculation of Kinematic Viscosity: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

-

Calculation of Dynamic Viscosity: The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[3]

Structure-Property Relationship

The physical properties of alkanes are directly related to their molecular structure. The degree of branching, in particular, plays a significant role in determining these properties.

Caption: Logical flow from molecular structure to physical properties.

The branching in this compound makes the molecule more compact and spherical compared to its linear isomer, n-dodecane. This has several consequences for its physical properties:

-

Boiling Point: Increased branching reduces the surface area available for intermolecular van der Waals interactions.[4][5] Consequently, less energy is required to overcome these forces, resulting in a lower boiling point compared to straight-chain alkanes of the same molecular weight.[4][6]

-

Melting Point: The presence of methyl branches disrupts the orderly packing of molecules into a crystal lattice. This less efficient packing leads to weaker intermolecular forces in the solid state and, therefore, a lower melting point.

-

Density and Viscosity: The more compact, spherical shape of branched alkanes generally leads to a lower density and viscosity compared to their linear counterparts.[7] The reduced surface area for intermolecular contact decreases the resistance to flow.[7]

Conclusion

The physical properties of this compound are a direct consequence of its branched molecular structure. The presence of a quaternary and a tertiary carbon center significantly influences its boiling point, melting point, density, and viscosity, generally leading to lower values compared to its linear isomer. The standardized experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these crucial physicochemical parameters, which are essential for the effective application of this compound in research and industrial settings.

References

An In-depth Technical Guide to the Proposed Synthesis of 3,3,6-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed multi-step synthesis for 3,3,6-trimethylnonane based on established organic chemistry principles. A comprehensive literature search did not yield a direct, documented synthesis pathway for this specific molecule. The experimental protocols provided are adapted from general procedures for analogous chemical transformations and should be considered theoretical. Optimization and validation would be required for practical application.

Introduction

This compound is a saturated branched-chain alkane. While specific applications for this molecule are not widely documented, branched alkanes, in general, are of interest in various fields, including fuels, lubricants, and as scaffolds in medicinal chemistry. This guide details a plausible three-step synthetic pathway for the preparation of this compound, commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration to form an alkene intermediate, and concluding with catalytic hydrogenation to yield the final saturated alkane.

Proposed Synthesis Pathway Overview

The proposed synthesis of this compound can be envisioned through the retrosynthetic analysis illustrated below. The target alkane can be obtained by the hydrogenation of a corresponding alkene. This alkene, in turn, can be synthesized via the dehydration of a tertiary alcohol. The tertiary alcohol is accessible through the reaction of a ketone with a suitable Grignard reagent.

Caption: Retrosynthetic analysis for the proposed synthesis of this compound.

Step 1: Synthesis of 3,3,6-Trimethylnonan-6-ol via Grignard Reaction

The initial step involves the formation of the C12 carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone.[1][2] For the synthesis of 3,3,6-trimethylnonan-6-ol, butylmagnesium bromide can be reacted with 3,3-dimethyl-2-pentanone.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

3,3-Dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Iodine crystal (for initiation, optional)

Procedure:

-

Preparation of the Grignard Reagent: All glassware must be rigorously dried to exclude moisture. In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 1-bromobutane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 1-bromobutane solution is then added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of butylmagnesium bromide.[3]

-

Grignard Addition: The solution of the Grignard reagent is cooled in an ice bath. A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is carefully poured into an ice-cold saturated aqueous solution of ammonium chloride with vigorous stirring. This will quench the reaction and hydrolyze the magnesium alkoxide. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,3,6-trimethylnonan-6-ol.[4]

-

Purification: The crude alcohol can be purified by vacuum distillation.

Quantitative Data (Representative)

| Parameter | Value |

| Reactant Ratio (Ketone:Grignard) | 1 : 1.2 |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | 70-85% |

Step 2: Dehydration of 3,3,6-Trimethylnonan-6-ol to 3,3,6-Trimethylnon-5-ene

The tertiary alcohol synthesized in the previous step is dehydrated to form an alkene. Due to the formation of a stable tertiary carbocation intermediate, this reaction typically proceeds via an E1 mechanism when using strong acids.[5] However, to avoid potential rearrangements and have better control over the regioselectivity, reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can be used, which favors an E2 mechanism.[6]

Experimental Protocol (E2 Dehydration)

Materials:

-

3,3,6-Trimethylnonan-6-ol

-

Anhydrous pyridine

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 3,3,6-trimethylnonan-6-ol in anhydrous pyridine and cool the solution in an ice bath.

-

Reagent Addition: Phosphorus oxychloride is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.

-

Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The mixture is then extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The resulting crude alkene, 3,3,6-trimethylnon-5-ene, can be purified by fractional distillation.

Quantitative Data (Representative)

| Parameter | Value |

| Reactant Ratio (Alcohol:POCl₃) | 1 : 1.5 |

| Solvent | Pyridine |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2-3 hours |

| Expected Yield | 80-90% |

Step 3: Hydrogenation of 3,3,6-Trimethylnon-5-ene to this compound

The final step is the catalytic hydrogenation of the alkene to the desired saturated alkane. This is a standard and highly efficient reaction, typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas.[7][8][9]

Experimental Protocol

Materials:

-

3,3,6-Trimethylnon-5-ene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol (B145695) or Ethyl acetate (B1210297) (solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

Procedure:

-

Reaction Setup: In a hydrogenation flask, dissolve the 3,3,6-trimethylnon-5-ene in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the alkene).

-

Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus). The atmosphere in the flask is replaced with hydrogen by evacuating and refilling with H₂ several times. The reaction mixture is then stirred vigorously at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC).

-

Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the solvent.

-

Purification: The filtrate is concentrated under reduced pressure to remove the solvent, yielding the final product, this compound. If necessary, further purification can be achieved by distillation.

Quantitative Data (Representative)

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Hydrogen Pressure | 1 atm (balloon) to 50 psi |

| Reaction Temperature | Room temperature |

| Reaction Time | 2-12 hours |

| Expected Yield | >95% |

Overall Synthesis Workflow

Caption: Proposed multi-step synthesis workflow for this compound.

Conclusion

This technical guide presents a viable, albeit theoretical, three-step synthesis for this compound. The pathway employs well-established and high-yielding reactions, including a Grignard reaction, E2 dehydration, and catalytic hydrogenation. While this proposed route is chemically sound, it is imperative for researchers to conduct small-scale trials to optimize reaction conditions and validate the yields and purity of the intermediates and the final product. This guide serves as a foundational blueprint for the laboratory synthesis of this compound.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.6 Reactions of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

The Elusive Isomer: A Technical Whitepaper on the Apparent Absence of 3,3,6-Trimethylnonane in Natural Sources

Despite extensive investigation across scientific literature and chemical databases, there is currently no documented evidence of the natural occurrence of the branched alkane 3,3,6-trimethylnonane. This technical guide summarizes the comprehensive search for this compound and discusses the implications of its apparent absence from the natural world, a significant finding for researchers in chemical ecology, natural products chemistry, and drug development.

This whitepaper details the exhaustive efforts to identify natural sources of this compound. Multiple search strategies were employed, including broad searches for its presence in insects, plants, and microorganisms, as well as highly targeted queries within specialized databases of volatile organic compounds and semiochemicals. Furthermore, a thorough review of supplementary data from studies involving comprehensive chemical analyses of complex hydrocarbon mixtures was conducted. These efforts consistently yielded no specific mention of this compound.

While the search for this specific isomer proved fruitless, the investigation provided extensive information on the natural occurrence of other branched alkanes, which are prevalent in the cuticular hydrocarbons of insects and as volatile organic compounds (VOCs) emitted by various plants and microorganisms.

The Search for a Ghost Molecule: Methodological Approach

The investigation into the natural occurrence of this compound was conducted through a multi-pronged approach:

-

Broad Literature Review: Initial searches encompassed general terms such as "natural occurrence of this compound," "this compound in plants," "this compound in insects," and "biosynthesis of this compound." These queries primarily returned results for chemical databases providing physical and chemical properties of the compound but no information on its natural origins.

-

Targeted Database Queries: Specialized databases, including Pherobase (a database of insect pheromones and semiochemicals) and various repositories of plant and microbial volatile organic compounds, were systematically searched for any entry of this compound. No records were found.

-

Analysis of Supplementary Data: Recognizing that the compound might be a minor, unhighlighted component in a complex mixture, a detailed search of supplementary materials (often in spreadsheet or extensive PDF format) from relevant research articles was performed. This involved looking for comprehensive lists of compounds identified through techniques like gas chromatography-mass spectrometry (GC-MS) in studies of insect cuticular hydrocarbons and microbial VOCs. This deep dive into raw data also failed to identify this compound.

Implications for Researchers, Scientists, and Drug Development Professionals

The apparent absence of this compound in the natural world has several important implications:

-

Novelty in Synthetic Chemistry: For synthetic chemists, this suggests that this compound and its derivatives may represent truly novel chemical entities with no known natural counterparts. This could be advantageous in developing proprietary compounds for various applications, including drug development, where novelty is a key factor.

-

Focus for Future Research: The lack of detection could be due to several factors: it may not be produced by the organisms studied to date, it may be present in concentrations below the detection limits of standard analytical techniques, or it may be a transient intermediate that does not accumulate. This presents an opportunity for researchers with highly sensitive analytical capabilities to re-examine complex hydrocarbon mixtures for its presence.

-

Considerations for Chemical Ecology: The structural isomers of trimethylnonane that are found in nature play roles in chemical communication and defense. The absence of the 3,3,6-isomer could indicate a lack of a specific biosynthetic pathway or a lack of a functional role for this particular structure in the organisms that produce other branched alkanes.

Conclusion

While the core objective of providing a detailed technical guide on the natural occurrence of this compound cannot be fulfilled due to the lack of available data, this investigation serves a crucial purpose. It establishes, with a high degree of confidence based on current scientific knowledge, that this compound is not a known natural product. This information is valuable for researchers in directing their future studies, for synthetic chemists in understanding the novelty of their work, and for professionals in the drug development industry in assessing the landscape of naturally occurring and synthetic compounds. The quest for this elusive isomer highlights the vastness of chemical space and the continuous potential for discovery in the field of natural products.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Geochemical Significance of Trimethylnonane Isomers

Introduction

Trimethylnonane isomers are saturated branched alkanes with the chemical formula C₁₂H₂₆. In the realm of geochemistry, these compounds, particularly the isoprenoid isomers, serve as valuable molecular fossils, or biomarkers. Their distribution and abundance in sedimentary rocks and crude oils provide critical insights into the origin of organic matter, the depositional environment of source rocks, their thermal history, and the extent of biodegradation. This guide provides a comprehensive overview of the geochemical significance of trimethylnonane isomers, detailing their origins, analytical methodologies, and interpretation in petroleum geochemistry.

Geochemical Significance of Trimethylnonane Isomers

The significance of trimethylnonane isomers in geochemistry stems from their biological precursors and the stability of their carbon skeleton over geological timescales. Their structure, particularly the branching pattern, carries a chemical signature of the original contributing organisms.

Source Input and Depositional Environment

The distribution of branched alkanes is indicative of the type of organic matter that formed the source rock. Isoprenoid alkanes, a class to which some trimethylnonane isomers belong, are generally derived from the degradation of photosynthetic organisms.

-

2,6,10-Trimethylnonane: This isomer is not a regular isoprenoid. Its presence and abundance may be linked to specific microbial inputs, although it is less commonly cited as a primary biomarker compared to its longer-chain isoprenoid relatives like pristane (B154290) and phytane.

-

Other Trimethylnonane Isomers: The variety and relative concentrations of different trimethylnonane isomers can provide clues about the diversity of the microbial and algal communities that contributed to the source rock's organic matter.

The ratios of certain branched alkanes to normal alkanes are often used to assess the relative contributions of different types of organic matter and the redox conditions of the depositional environment. For example, the well-established pristane/phytane ratio is a key indicator of oxic versus anoxic conditions. While specific ratios involving trimethylnonane isomers are not as widely established, their presence in conjunction with other biomarkers helps to build a more complete picture of the paleoenvironment.

Thermal Maturity

As source rocks are buried and subjected to increasing temperatures, the organic matter within them undergoes thermal maturation, leading to the generation of petroleum. The composition of biomarkers, including trimethylnonane isomers, can change with increasing thermal stress. Isomerization at chiral centers and cracking of larger molecules can alter the distribution of these compounds. While specific maturity parameters based on trimethylnonane isomers are not commonly used, their overall abundance and distribution relative to other hydrocarbons can be influenced by the thermal maturity of the source rock or crude oil.

Biodegradation

In petroleum reservoirs, microbial activity can alter the chemical composition of crude oil. This process, known as biodegradation, preferentially removes certain types of compounds. N-alkanes are typically degraded first, followed by branched alkanes. The resistance of highly branched isomers to biodegradation makes them useful indicators for assessing the extent of this process in a reservoir.

Precursor-Product Relationships and Diagenetic Pathways

The primary precursors for many isoprenoid alkanes found in the geosphere are derived from the phytyl side chain of chlorophyll (B73375) and the phytyl tail of tocopherols (B72186) (Vitamin E), which are abundant in photosynthetic organisms, including algae and cyanobacteria. The diagenesis of these molecules in sediments leads to the formation of a variety of isoprenoid alkanes.

Experimental Protocols

The analysis of trimethylnonane isomers in geological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of individual isomers.

Sample Preparation and Extraction

-

Crushing and Grinding: Solid rock samples (e.g., source rocks, shales) are first cleaned to remove surface contaminants and then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered rock is placed in a Soxhlet extractor and extracted with an organic solvent or a mixture of solvents (e.g., dichloromethane/methanol 93:7 v/v) for 24-72 hours. This process dissolves the soluble organic matter (bitumen) from the rock matrix. For crude oil samples, a simple dilution step may be sufficient.

-

Fractionation: The extracted bitumen or crude oil is then typically separated into different compound classes (saturates, aromatics, resins, and asphaltenes) using column chromatography or high-performance liquid chromatography (HPLC). The trimethylnonane isomers are present in the saturate fraction.

-

Concentration: The saturate fraction is concentrated by evaporating the solvent under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of saturated hydrocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Temperature Program: A programmed temperature ramp is used to elute the compounds based on their boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 300-320°C at a rate of 4-6°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target isomers.

-

Identification: Isomers are identified by comparing their mass spectra and retention times with those of authentic standards or with published library spectra (e.g., NIST).

-

Quantification: The abundance of each isomer is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the area of an internal standard added to the sample in a known concentration.

Data Presentation

The following table summarizes the basic chemical properties of several trimethylnonane isomers. In a research context, this table would be populated with quantitative data (e.g., concentration in µg/g of rock or oil) from the analysis of geological samples to allow for comparison across different samples.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2,3-Trimethylnonane | C₁₂H₂₆ | 170.33 | 55499-04-2 |

| 2,2,6-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-52-5 |

| 2,3,5-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-57-0 |

| 2,5,5-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-12-7 |

| 2,5,7-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-14-9 |

| 2,5,8-Trimethylnonane | C₁₂H₂₆ | 170.33 | 49557-09-7 |

| 2,6,6-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-15-0 |

| 3,3,5-Trimethylnonane | C₁₂H₂₆ | 170.33 | 62184-19-4 |

Data sourced from PubChem and NIST databases.

Quantitative Data Template for Geochemical Samples

| Sample ID | 2,2,3-TMN (µg/g) | 2,2,6-TMN (µg/g) | 2,3,5-TMN (µg/g) | 2,5,5-TMN (µg/g) | 2,5,7-TMN (µg/g) | 2,5,8-TMN (µg/g) | 2,6,6-TMN (µg/g) | 3,3,5-TMN (µg/g) |

| Oil A | ||||||||

| Rock B | ||||||||

| Oil C |

TMN = Trimethylnonane. This table serves as a template for researchers to input their own quantitative data for comparative analysis.

Conclusion

Trimethylnonane isomers are a component of the complex mixture of hydrocarbons found in petroleum and source rocks. As branched alkanes, their distribution can provide valuable information for petroleum system analysis. While not as commonly used as some other well-established biomarkers, their analysis, as part of a broader geochemical investigation, contributes to a more detailed understanding of the origin and history of petroleum. Further research into the specific diagenetic pathways and the development of robust geochemical parameters based on trimethylnonane isomer ratios will enhance their utility in petroleum exploration and environmental geochemistry.

3,3,6-Trimethylnonane: An Uncharted Territory in Biomarker Research

Despite a comprehensive search of scientific literature and chemical databases, there is currently no significant evidence to suggest that 3,3,6-trimethylnonane is under investigation or has been established as a potential biomarker for any disease. While the field of biomarker discovery is rapidly expanding, particularly in the area of volatile organic compounds (VOCs), this compound remains a largely unexplored molecule in this context.

This technical overview aims to provide a summary of the available information on this compound and the broader context of VOCs as biomarkers, highlighting the current knowledge gap regarding this specific compound.

Chemical Profile of this compound

This compound is a saturated branched-chain alkane with the molecular formula C12H26. Alkanes are generally considered to be chemically inert. The primary interactions of such molecules in a biological system are expected to be hydrophobic in nature, potentially leading to associations with lipid membranes or hydrophobic pockets in proteins.

| Property | Value | Source |

| Molecular Formula | C12H26 | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem |

| Structure | Branched-chain alkane | PubChem |

The Landscape of Volatile Organic Compound (VOC) Biomarkers

The search for non-invasive diagnostic tools has led to significant interest in the analysis of VOCs in exhaled breath, urine, and other biological fluids. These carbon-based compounds are often byproducts of metabolic processes, and alterations in these processes due to disease can lead to changes in the profile of emitted VOCs.

The general workflow for identifying potential VOC biomarkers is a multi-step process:

This process has led to the identification of numerous potential VOC biomarkers for a range of conditions, including various cancers, metabolic disorders, and neurological diseases. However, the path from a candidate VOC to a clinically validated biomarker is long and requires rigorous validation across large and diverse patient populations.

The Missing Link: this compound in Disease

Extensive searches for "this compound" in conjunction with terms such as "biomarker," "cancer," "metabolic disorder," and "neurological disease" did not yield any specific studies, clinical trials, or even preliminary research linking this compound to a particular pathological state. The scientific literature to date does not contain data on its concentration in healthy versus diseased individuals, nor are there established analytical methods for its specific detection in biological samples for biomarker purposes.

Future Directions and Conclusion

The absence of data on this compound as a biomarker does not definitively rule out its potential. It is possible that this compound has not yet been a focus of metabolomic or biomarker research. Future untargeted VOC profiling studies may identify this compound or other branched-chain alkanes as being associated with certain diseases.

For researchers and drug development professionals, this represents a completely open area of investigation. The initial steps to explore the potential of this compound as a biomarker would involve:

-

Developing and validating a sensitive and specific analytical method for the quantification of this compound in various biological matrices.

-

Conducting untargeted metabolomic studies in well-characterized patient cohorts to assess if this compound levels differ between healthy and diseased states.

-

Investigating the potential metabolic pathways that could lead to the production or alteration of this compound in the human body.

Environmental Sources and Analysis of 3,3,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are a diverse class of saturated hydrocarbons characterized by the presence of alkyl side chains attached to a longer carbon backbone. 3,3,6-Trimethylnonane, a C12 branched alkane, is a constituent of various petroleum-based products. Its presence in the environment is primarily associated with anthropogenic activities related to the production, transport, and use of fossil fuels. This technical guide provides an in-depth overview of the environmental sources of this compound and other branched alkanes, details the analytical methodologies for their detection and quantification, and illustrates the key pathways and workflows involved. While specific quantitative data for this compound is limited in publicly available literature, this guide presents representative data for branched alkanes in relevant environmental matrices.

Environmental Sources and Distribution

The primary source of this compound and other branched alkanes in the environment is crude oil and its refined products. These compounds are naturally present in crude oil and are also formed during refining processes designed to improve fuel quality.

1.1 Petroleum Products:

Highly branched alkanes are significant components of various fuels and industrial products. They are intentionally produced during refining to increase the octane (B31449) number of gasoline, which improves engine performance. Key petroleum products containing branched alkanes include:

-

Gasoline: Contains a complex mixture of hydrocarbons, including various branched alkanes.

-

Diesel Fuel: Composed of a range of hydrocarbons, with branched alkanes contributing to its properties. Diesel fuel can contain a significant mass fraction of branched alkanes[1].

-

Lubricating Oils: These oils contain a variety of long-chain and branched alkanes to achieve desired viscosity and lubricating properties[1].

-

Jet Fuel: Contains a specific range of hydrocarbons, including branched alkanes.

1.2 Environmental Contamination:

The release of these petroleum products into the environment leads to contamination of soil, groundwater, and air. Common sources of contamination include:

-

Spills and Leaks: Accidental spills during transportation and leaks from underground storage tanks at gas stations are major sources of soil and groundwater contamination.

-

Industrial Discharge: Effluents from refineries and petrochemical plants can introduce branched alkanes into water bodies.

-

Vehicle Emissions: Incomplete combustion of fuels in vehicle engines releases a variety of hydrocarbons, including branched alkanes, into the atmosphere[1].

Table 1: Representative Concentrations of Total Petroleum Hydrocarbons (TPH) and Alkane Fractions in Environmental Samples

| Sample Matrix | Contaminant Source | Analyte | Concentration Range | Reference |

| Soil | Crude Oil Spill | Total Petroleum Hydrocarbons (TPH) | 54 - 345 mg/kg | |

| Soil | Oil Field Contamination | Alkanes (branched and unbranched) | 80.10% - 85.39% of total extracted oil | [2] |

| Soil | Oil Field Contamination | Total Petroleum Hydrocarbons (TPH) | 26,297 - 66,867 mg/kg | [2] |

| Diesel Fuel | - | Branched Alkanes | 39.1% of total alkanes | [1] |

| Diesel Particulate Matter | Diesel Engine | Branched Alkanes (Isoprenoids C14-C20) | Larger fraction of higher molecular weight compounds compared to fuel | [3] |

| Lubricating Oil | - | Straight and Branched Alkanes (C16-C33) | 91% of total ion current | [1] |

Formation Pathways

Branched alkanes are both naturally occurring in crude oil and are actively synthesized during petroleum refining through processes such as isomerization and alkylation. These processes are crucial for producing high-octane gasoline.

Experimental Protocols

The analysis of this compound and other branched alkanes in environmental samples typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS). The specific protocol depends on the sample matrix (soil or water).

Analysis of Branched Alkanes in Soil

3.1.1 Sample Preparation: Soxhlet Extraction (based on EPA Method 3540C)

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Drying: Mix a 10-20 g aliquot of the homogenized soil sample with an equal amount of anhydrous sodium sulfate (B86663) to remove residual moisture.

-

Extraction: Place the soil/sodium sulfate mixture into a Soxhlet extraction thimble. Extract the sample for 16-24 hours using a suitable solvent, such as hexane (B92381) or a hexane/acetone mixture, at a rate of 4-6 cycles per hour.

-

Concentration: After extraction, concentrate the extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator.

-

Cleanup (Optional): If high levels of interfering compounds are present, a cleanup step using silica (B1680970) gel or Florisil column chromatography may be necessary.

3.1.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (based on EPA Method 8015D)

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Splitless injection at a temperature of 250-300°C.

-

Oven Program: A temperature program is used to separate the compounds. A typical program might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Analysis of Branched Alkanes in Water

3.2.1 Sample Preparation: Purge and Trap (based on EPA Method 8260)

For volatile branched alkanes like this compound in water samples, a purge and trap system is used to extract and concentrate the analytes.

-

Sample Collection: Collect water samples in 40 mL vials with zero headspace.

-

Purging: A known volume of the water sample (e.g., 5-25 mL) is purged with an inert gas (e.g., helium) at a specific flow rate and time. The volatile organic compounds (VOCs) are transferred from the aqueous phase to the vapor phase.

-

Trapping: The vapor is passed through a sorbent trap, which retains the VOCs.

-

Desorption: The trap is rapidly heated, and the desorbed VOCs are backflushed with the carrier gas onto the GC column.

3.2.2 Instrumental Analysis: Gas Chromatography-Mass Spectrometry (based on EPA Method 8260)

The GC-MS conditions are similar to those used for soil extracts, with the oven temperature program adjusted to optimize the separation of the more volatile compounds.

Data Presentation and Interpretation

4.1 Compound Identification:

Branched alkanes are identified by their retention times and mass spectra. The mass spectrum of an alkane is characterized by a series of fragment ions with a mass difference of 14 (CH2). For this compound (C12H26), the molecular ion peak at m/z 170 may be weak or absent in a 70 eV EI spectrum. Key fragment ions would be expected from the cleavage at the branched points.

4.2 Quantification:

Quantification is performed using an internal standard method. A calibration curve is generated by analyzing a series of standards containing known concentrations of the target analyte and an internal standard. The concentration of the analyte in the sample is then determined by comparing its response factor to the calibration curve.

Conclusion

This compound and other branched alkanes are prevalent environmental contaminants originating primarily from petroleum products. Their analysis in environmental matrices requires robust extraction and chromatographic techniques, with GC-MS being the method of choice. While specific data for this compound is not abundant, the methodologies and representative data presented in this guide provide a solid foundation for researchers and professionals in the field to assess and understand the environmental impact of these compounds. Further research is needed to establish a more comprehensive database of the concentrations of specific branched alkane isomers in various environmental compartments.

References

Mass Spectral Analysis of 3,3,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated mass spectral data for 3,3,6-trimethylnonane (C₁₂H₂₆), a branched alkane. Due to the absence of publicly available mass spectral library data for this specific isomer, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for branched alkanes. Furthermore, a detailed experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide is intended to assist researchers in the identification and characterization of this compound in complex mixtures.

Predicted Mass Spectral Data for this compound

The mass spectrum of this compound is predicted to be characterized by significant fragmentation, a common feature of branched alkanes. The molecular ion peak ([M]⁺) at m/z 170 is expected to be of very low abundance or entirely absent in an electron ionization (EI) spectrum.[1] The fragmentation will be dictated by the stability of the resulting carbocations, with cleavage favored at the tertiary and quaternary carbon centers.

The structure of this compound is:

Table 1: Predicted Prominent Fragment Ions for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Structure of Cation | Comments |

| 155 | [M - CH₃]⁺ | [C₁₁H₂₃]⁺ | Loss of a methyl group. |

| 141 | [M - C₂H₅]⁺ | [C₁₀H₂₁]⁺ | Loss of an ethyl group from the quaternary center. |

| 113 | [M - C₄H₉]⁺ | [C₈H₁₇]⁺ | Cleavage at the 6-position, loss of a butyl radical. |

| 99 | [M - C₅H₁₁]⁺ | [C₇H₁₅]⁺ | Cleavage at the 3-position, loss of a pentyl radical. This is a highly favored fragmentation due to the formation of a stable tertiary carbocation. |

| 85 | [C₆H₁₃]⁺ | Further fragmentation of larger ions, or cleavage at the 6-position with charge retention on the smaller fragment. | |

| 71 | [C₅H₁₁]⁺ | Characteristic ion in alkane spectra. | |

| 57 | [C₄H₉]⁺ | Often the base peak in branched alkanes, corresponding to the stable tert-butyl cation. | |

| 43 | [C₃H₇]⁺ | A common and abundant fragment in alkane mass spectra. |

Experimental Protocol for GC-MS Analysis

To obtain the mass spectrum of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This approach separates the compound from any mixture before it enters the mass spectrometer.

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

-

Working Standards: Perform serial dilutions of the stock solution to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration and to determine the limit of detection.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating branched alkanes.

GC-MS Parameters

Table 2: GC-MS Method Parameters

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Constant Flow | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 50 °C |

| Hold Time | 2 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 280 °C |

| Final Hold Time | 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Mass Scan Range | 35 - 350 amu |

| Scan Rate | 2 scans/sec |

Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.

-

Library Search: Compare the acquired spectrum against the NIST/Wiley mass spectral library. Given the likely absence of a direct match, the focus will be on interpreting the fragmentation pattern.

-

Fragmentation Analysis: Analyze the prominent peaks in the mass spectrum to confirm the structure based on the predicted fragmentation pathways outlined in Table 1.

Logical and Experimental Workflows

The following diagrams illustrate the logical fragmentation pathway and the experimental workflow for the analysis of this compound.

Caption: Predicted Fragmentation Pathway of this compound.

Caption: Experimental Workflow for GC-MS Analysis.

Conclusion

References

Navigating the Spectral Landscape of 3,3,6-Trimethylnonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for 3,3,6-trimethylnonane. In the absence of publicly available experimental spectra for this specific branched alkane, this document presents high-quality predicted ¹H and ¹³C NMR data. These predictions, based on advanced computational algorithms, offer valuable insights into the structural characteristics of the molecule.

Furthermore, this guide outlines a comprehensive, generalized experimental protocol for the acquisition of NMR data for branched alkanes, which is directly applicable to this compound. This is supplemented by a logical workflow for the analysis of such spectral data, visualized using a Graphviz diagram. This document is intended to serve as a practical resource for researchers in organic chemistry, analytical chemistry, and drug development who are working with complex aliphatic compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were generated using a highly reliable NMR prediction engine.

Predicted ¹H NMR Data

| Atom Number(s) | Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1, 12 | 0.88 | t | 7.4 |

| 2 | 1.25 | q | 7.4 |

| 4 | 1.18 - 1.28 | m | - |

| 5 | 1.08 - 1.18 | m | - |

| 6 | 1.45 | m | - |

| 7, 8 | 1.20 - 1.30 | m | - |

| 9 | 0.86 | t | 7.0 |

| 10 | 0.85 | s | - |

| 11 | 0.84 | d | 6.5 |

Predicted ¹³C NMR Data

| Atom Number | Predicted Chemical Shift (ppm) |

| 1 | 14.7 |

| 2 | 34.0 |

| 3 | 33.5 |

| 4 | 45.1 |

| 5 | 22.8 |

| 6 | 32.1 |

| 7 | 29.8 |

| 8 | 23.2 |

| 9 | 14.2 |

| 10 | 25.4 |

| 11 | 20.1 |

| 12 | 8.2 |

Experimental Protocols for NMR Analysis of Branched Alkanes

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of branched alkanes like this compound.

Sample Preparation

-

Sample Purity : Ensure the sample of the branched alkane is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection : Choose a deuterated solvent in which the alkane is readily soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common and effective choice.

-

Concentration : Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Filtration : To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion, which is particularly important for complex spectra of alkanes.

-

Locking : Insert the NMR tube into the spectrometer's probe and lock the field on the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.

-

Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

-

Tuning and Matching : Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) to ensure efficient transfer of radiofrequency power.

-

Pulse Sequence : Employ a standard single-pulse sequence.

-

Acquisition Parameters :

-

Spectral Width : Set a spectral width that encompasses all expected proton signals (typically 0-10 ppm for alkanes).

-

Number of Scans : For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is generally sufficient.

-

-

Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

-

Pulse Sequence : Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Acquisition Parameters :

-

Spectral Width : A wider spectral width (e.g., 0-60 ppm for the aliphatic region of alkanes) is necessary.

-

Number of Scans : Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended.

-

-

Processing : Process the FID in a similar manner to the ¹H spectrum.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the structural elucidation of a branched alkane using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation of branched alkanes.

An In-depth Technical Guide to the Thermophysical Properties of C12 Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of C12 branched alkanes. Dodecane (C12H26) has 355 structural isomers, and the branching of the alkyl chain significantly influences its physical and chemical characteristics.[1][2] Understanding these properties is crucial for applications ranging from solvent formulation and heat transfer fluids to their use as inactive ingredients in pharmaceutical preparations. This document presents key data, details experimental methodologies for their determination, and provides a visual representation of a general experimental workflow.

Thermophysical Property Data

The following tables summarize the available quantitative data for n-dodecane and a selection of its branched isomers to facilitate comparison.

Table 1: Density of C12 Alkane Isomers

| Compound Name | Isomer Type | Density (g/cm³) | Temperature (°C) | Pressure |

| n-Dodecane | Linear | 0.749 | 20 | Atmospheric |

| Isododecane (2,2,4,6,6-Pentamethylheptane) | Branched | 0.74 | 20 | Atmospheric |

| 2,3,4-Trimethylnonane | Branched | 0.7612 | 20 | Atmospheric |

Note: Isododecane is a common name for a mixture of isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being the principal component.[3]

Table 2: Viscosity of C12 Alkane Isomers

| Compound Name | Isomer Type | Dynamic Viscosity (mPa·s) | Temperature (°C) |

| n-Dodecane | Linear | 1.374 | 25 |

| Isododecane (2,2,4,6,6-Pentamethylheptane) | Branched | 1.31 | 293.15 K (20°C) |

| 2,3,4-Trimethylnonane | Branched | Not available | - |

Note: The viscosity of alkanes is influenced by intermolecular forces; increased branching can lead to lower viscosity in shorter-chain alkanes due to reduced surface area for these interactions.[4]

Table 3: Thermal Conductivity of C12 Alkane Isomers

| Compound Name | Isomer Type | Thermal Conductivity (W/m·K) | Temperature (K) |

| n-Dodecane | Linear | 0.141 | 300 |

| 2,2,4,6,6-Pentamethylheptane | Branched | Not available | - |

| 2,3,4-Trimethylnonane | Branched | Not available | - |

Table 4: Heat Capacity of C12 Alkane Isomers

| Compound Name | Isomer Type | Isobaric Heat Capacity (J/mol·K) | Temperature (K) |

| n-Dodecane | Linear | 376.00 | 298.15 |

| 2,2,4,6,6-Pentamethylheptane | Branched | Not available | - |

| 2,3,4-Trimethylnonane | Branched | Not available | - |

Experimental Protocols

The determination of thermophysical properties requires precise and standardized experimental procedures. Below are detailed methodologies for the key properties discussed.

2.1. Density Measurement

Density is a fundamental property defined as mass per unit volume.

-

Pycnometry: A pycnometer, a flask with a precisely known volume, is used.

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

-

The temperature of the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. This method is simple and can yield high accuracy.[5]

-

-

Vibrating Tube Densimetry: This technique offers high precision.

-

A U-shaped tube is filled with the sample liquid.

-

The tube is then electromagnetically excited to oscillate at its natural frequency.

-

This frequency is dependent on the mass of the liquid in the tube, and thus its density.

-

The instrument is calibrated with fluids of known density (e.g., dry air and pure water). The density of the sample is then determined from its oscillation frequency.[5]

-

2.2. Viscosity Measurement

Viscosity measures a fluid's resistance to flow.

-

Capillary Viscometry: This is a classic method for measuring kinematic viscosity.

-

A fixed volume of the liquid is drawn into a calibrated glass capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer).

-

The time taken for the liquid to flow between two marked points under the influence of gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid.[1][6]

-

-

Rotational Viscometry: This method is suitable for a wide range of viscosities.

-

A spindle is immersed in the sample liquid.

-

The spindle is rotated at a constant angular velocity by a motor.

-

The torque required to maintain this constant rotation is measured.

-

This torque is proportional to the viscous drag on the spindle, and thus to the viscosity of the fluid. The instrument provides a direct reading of the dynamic viscosity.[6]

-

2.3. Thermal Conductivity Measurement

Thermal conductivity is the property of a material to conduct heat.

-

Transient Hot-Wire Method: This is a widely used and accurate technique.

-

A thin platinum wire is submerged in the liquid sample.

-

A step voltage is applied to the wire, causing it to heat up. The wire acts as both a heating element and a resistance thermometer.

-

The rate of temperature increase of the wire is measured over a short period (typically a few seconds).

-

This temperature rise is related to the thermal conductivity of the surrounding fluid. The short measurement time minimizes the effects of convection.[7][8]

-

2.4. Heat Capacity Measurement

Heat capacity is the amount of heat required to raise the temperature of a substance by a certain amount.

-

Differential Scanning Calorimetry (DSC): DSC is a common technique for measuring heat capacity.

-

A small, known mass of the sample is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

This differential heat flow is proportional to the heat capacity of the sample. The instrument is calibrated using a standard material with a known heat capacity (e.g., sapphire).[9]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermophysical properties of a C12 branched alkane.

Caption: Experimental workflow for thermophysical property determination.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. haltermann-carless.com [haltermann-carless.com]

- 4. benchchem.com [benchchem.com]

- 5. calnesis.com [calnesis.com]

- 6. cscscientific.com [cscscientific.com]

- 7. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 8. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Isomers of Trimethylnonane and Their Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trimethylnonane (C₁₂H₂₆) and the analytical techniques used for their identification and differentiation. Trimethylnonanes are saturated branched-chain alkanes, and the subtle differences in their molecular structures present a significant analytical challenge. Understanding these differences is crucial in various fields, including petrochemical analysis, environmental science, and as reference standards in drug development and metabolomics.

Isomers of Trimethylnonane

Trimethylnonane has a number of structural isomers, each with unique physical and chemical properties that influence their behavior in analytical systems. The position of the three methyl groups on the nonane (B91170) backbone determines the specific isomer. A list of some possible trimethylnonane isomers is presented below.

Table 1: List of Selected Trimethylnonane Isomers

| IUPAC Name | CAS Number |

| 2,2,3-Trimethylnonane | 55499-04-2 |

| 2,2,6-Trimethylnonane | 62184-52-5 |

| 2,2,8-Trimethylnonane | 62184-54-7 |

| 2,3,3-Trimethylnonane | 62184-55-8 |

| 2,4,6-Trimethylnonane | 62184-10-5 |

| 2,5,5-Trimethylnonane | 62184-12-7 |

| 2,5,6-Trimethylnonane | 62184-13-8 |

| 2,6,7-Trimethylnonane | 62184-16-1 |

| 3,3,5-Trimethylnonane | 62184-19-4 |

| 3,4,7-Trimethylnonane | 27802-85-3 |

| 3,5,5-Trimethylnonane | N/A |

Analytical Techniques for Isomer Identification

The identification and differentiation of trimethylnonane isomers rely on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[1] The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in structural elucidation.[1]

The primary quantitative data from GC analysis is the retention time or, more robustly, the Kovats retention index (RI), which normalizes retention times to a series of n-alkanes. Mass spectrometry provides a fragmentation pattern that is a fingerprint for a specific molecule.

Table 2: Kovats Retention Indices of Selected Trimethylnonane Isomers

| Isomer | Kovats Retention Index (I) | Stationary Phase | Reference |

| 2,2,3-Trimethylnonane | 1114 | Semi-standard non-polar | [2] |

| 3,4,7-Trimethylnonane, isomer a | 1112.4 | SE-30 | [2] |

| 3,4,7-Trimethylnonane, isomer b | 1114 | SE-30 | [2] |

| 3,4,7-Trimethylnonane, isomer c | 1116.25 | SE-30 | [2] |

Note: The specific stereochemistry of isomers a, b, and c of 3,4,7-trimethylnonane were not specified in the source.

Mass Spectral Fragmentation: Branched alkanes like trimethylnonane exhibit characteristic fragmentation patterns in MS.[3][4][5] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[3][4][5] The molecular ion peak (M+) is often weak or absent in highly branched alkanes.[3][4][5] A common fragment ion for aliphatic compounds is at m/z 57, corresponding to a C₄H₉⁺ fragment.[6]

A generalized protocol for the GC-MS analysis of hydrocarbon samples is as follows:

-

Sample Preparation:

-

Dilute the trimethylnonane isomer sample in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[7]

-

Ensure the sample is free of particulate matter by filtration or centrifugation.

-

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for hydrocarbon analysis.[8]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250°C. A splitless injection is often used for trace analysis.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 300°C at a rate of 10°C/min.

-

Final hold: Hold at 300°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the retention time of each isomer.

-

Calculate the Kovats retention index for each peak using a standard mixture of n-alkanes.

-

Analyze the mass spectrum of each isomer, paying close attention to the molecular ion (if present) and the characteristic fragmentation pattern.

-

Compare the obtained spectra with reference libraries such as the NIST Mass Spectral Library.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, specifically ¹H (proton) and ¹³C. For alkanes, protons typically resonate in the upfield region of the ¹H NMR spectrum (around 0.5-2.0 ppm).[9] The chemical shift and splitting patterns of the signals provide information about the connectivity of atoms. In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal, making it a powerful tool for distinguishing isomers.[10]

The key quantitative data from NMR are the chemical shifts (δ) in parts per million (ppm), the integration of the signals (for ¹H NMR), and the coupling constants (J) in Hertz (Hz).

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Carbon Types in Alkanes

| Type of Carbon | Chemical Shift (δ) Range (ppm) |

| Primary (R-CH₃) | 5 - 22 |

| Secondary (R₂-CH₂) | 20 - 30 |

| Tertiary (R₃C-H) | 30 - 50 |

| Quaternary (R₄C) | 35 - 50 |

Source: Adapted from general ¹³C NMR chemical shift tables.[11]

A standard procedure for obtaining NMR spectra of liquid hydrocarbon samples is as follows:

-

Sample Preparation:

-

Dissolve 5-10 mg of the trimethylnonane isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used for the instrument's field frequency lock.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is set to 0 ppm.

-

Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex alkane spectra.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30) to produce a spectrum with single lines for each carbon.

-